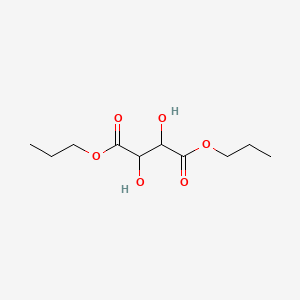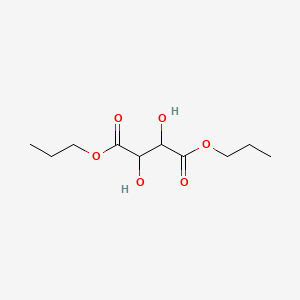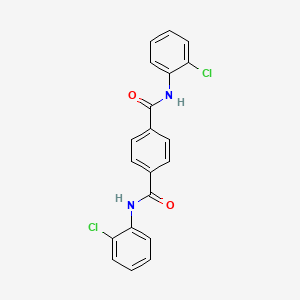
N-(2-methoxyphenyl)aziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)aziridine-1-carboxamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide. This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for aziridines, including this compound, often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risks associated with handling highly reactive intermediates and allows for better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyphenyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form N-(2-methoxyphenyl)aziridine-1-carboxylic acid or reduction to form N-(2-methoxyphenyl)aziridine-1-methanol.
Substitution Reactions: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.
Oxidation: N-(2-methoxyphenyl)aziridine-1-carboxylic acid.
Reduction: N-(2-methoxyphenyl)aziridine-1-methanol.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)aziridine-1-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)aziridine-1-carboxamide involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity allows the compound to alkylate thiol groups on proteins, leading to the inhibition of protein disulfide isomerases (PDIs). PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt protein folding and function, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-(2-hydroxyethyl)aziridine: Used in polymer chemistry for the synthesis of polyamines and other nitrogen-containing polymers.
N-(2-picolinoyl)aziridine: Utilized in the synthesis of aza-heterocycles and other biologically active molecules.
Uniqueness
N-(2-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which enhances its chemical reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
3647-16-3 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
Clave InChI |
REOFILVLNKDTRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


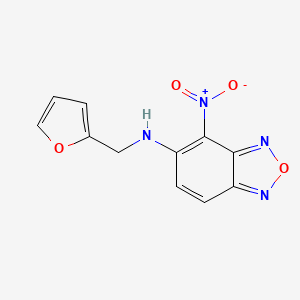
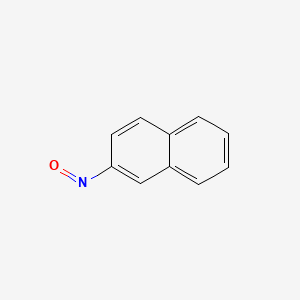
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
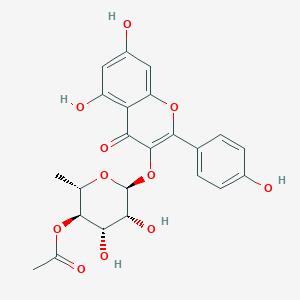
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
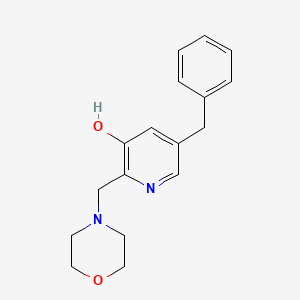
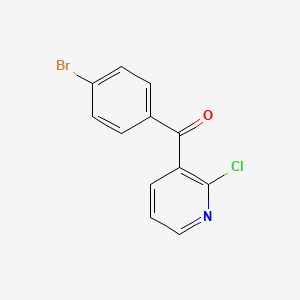

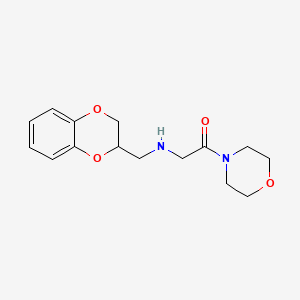

![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
